molecular formula C20H20FN2O3P B11696799 2-Fluorophenyl 4-(propan-2-yl)phenyl pyridin-2-ylphosphoramidate

2-Fluorophenyl 4-(propan-2-yl)phenyl pyridin-2-ylphosphoramidate

Cat. No.: B11696799
M. Wt: 386.4 g/mol
InChI Key: JDWPDKUFCFECHA-UHFFFAOYSA-N
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Description

2-Fluorophenyl 4-(propan-2-yl)phenyl pyridin-2-ylphosphoramidate is a complex organic compound that features a fluorinated phenyl group, an isopropyl-substituted phenyl group, and a pyridinylphosphoramidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenyl 4-(propan-2-yl)phenyl pyridin-2-ylphosphoramidate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenyl 4-(propan-2-yl)phenyl pyridin-2-ylphosphoramidate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-Fluorophenyl 4-(propan-2-yl)phenyl pyridin-2-ylphosphoramidate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluorophenyl 4-(propan-2-yl)phenyl pyridin-2-ylphosphoramidate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Fluorophenyl 4-(propan-2-yl)phenyl pyridin-2-ylphosphoramidate include other fluorinated phenyl derivatives and phosphoramidates. Examples include:

  • 2-Fluorophenyl 4-(methyl)phenyl pyridin-2-ylphosphoramidate
  • 2-Fluorophenyl 4-(ethyl)phenyl pyridin-2-ylphosphoramidate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorinated and isopropyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H20FN2O3P

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(2-fluorophenoxy)-(4-propan-2-ylphenoxy)phosphoryl]pyridin-2-amine

InChI

InChI=1S/C20H20FN2O3P/c1-15(2)16-10-12-17(13-11-16)25-27(24,23-20-9-5-6-14-22-20)26-19-8-4-3-7-18(19)21/h3-15H,1-2H3,(H,22,23,24)

InChI Key

JDWPDKUFCFECHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OP(=O)(NC2=CC=CC=N2)OC3=CC=CC=C3F

Origin of Product

United States

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